![molecular formula C15H19N3OS2 B11187571 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B11187571.png)
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiadiazole ring substituted with a 2-methylphenylmethylsulfanyl group and a pentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the 2-Methylphenylmethylsulfanyl Group: The thiadiazole ring is then functionalized with a 2-methylphenylmethylsulfanyl group. This step involves the alkylation of the thiol group on the thiadiazole ring with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Pentanamide Moiety: Finally, the pentanamide group is introduced by acylation of the amino group on the thiadiazole ring with pentanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives
Substitution: Nitrated or halogenated aromatic derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
N-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can be compared with other thiadiazole derivatives, such as:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-methoxy-N-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C15H19N3OS2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-4-9-13(19)16-14-17-18-15(21-14)20-10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17,19) |
InChI Key |
FDLKVBVIPCPHGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2C |
Origin of Product |
United States |
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